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Abstract
Apricitabine (ATC), also known as AVX754, is a nucleoside reverse transcriptase inhibitor

(NRTI) that was under development for the treatment of HIV-1 infection. As a deoxycytidine

analogue, its mechanism of action involves the inhibition of viral reverse transcriptase, a critical

enzyme in the HIV replication cycle. Apricitabine demonstrated promising activity against wild-

type and drug-resistant strains of HIV-1, particularly those with the M184V mutation which

confers resistance to commonly used NRTIs like lamivudine and emtricitabine. This technical

guide provides a comprehensive overview of the discovery, development history, mechanism of

action, preclinical data, and clinical trial results for Apricitabine. All quantitative data is

presented in structured tables, and key experimental methodologies are detailed. Signaling

pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a

deeper understanding of this antiretroviral agent.

Discovery and Development History
The journey of Apricitabine (ATC) involved several pharmaceutical companies, reflecting the

dynamic nature of drug development.

Initial Development: The compound, initially codenamed BCH10618, was first developed by

the Canadian biopharmaceutical company BioChem Pharma.[1]
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Acquisition by Shire: BioChem Pharma was later acquired by Shire Pharmaceuticals, and

the development of the drug, now codenamed SPD754, continued under their stewardship.

[1]

Transfer to Avexa: Subsequently, Shire sold the rights for the development of SPD754 to

Avexa Pharmaceuticals, an Australian pharmaceutical company. Avexa renamed the drug

AVX754 and continued its clinical development.[1]

Clinical Progression and Discontinuation: Under Avexa, Apricitabine progressed through

Phase I and II clinical trials and entered Phase III development.[1] The U.S. Food and Drug

Administration (FDA) granted it fast-track status.[2] However, in May 2010, Avexa announced

the discontinuation of the Apricitabine development program, citing difficulties in securing a

commercial partner for global licensing and challenges in demonstrating its effectiveness in

patients where other antiretroviral drugs masked key indicators.[1][3]
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Mechanism of Action
Apricitabine is a prodrug that requires intracellular phosphorylation to become

pharmacologically active.[2][4]

Cellular Uptake: Apricitabine enters host cells, primarily CD4+ T-lymphocytes.
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Phosphorylation: Inside the cell, it is sequentially phosphorylated by host cell kinases to its

active triphosphate form, apricitabine triphosphate (ATC-TP).[4] This process is initiated by

deoxycytidine kinase.[5]

Inhibition of Reverse Transcriptase: ATC-TP acts as a competitive inhibitor of the viral

enzyme reverse transcriptase (RT). It competes with the natural substrate, deoxycytidine

triphosphate (dCTP), for incorporation into the growing viral DNA chain.[6]

Chain Termination: Once incorporated, the modified structure of Apricitabine lacks a 3'-

hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This

leads to the termination of DNA chain elongation, thereby halting the replication of the virus.

[4]
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Preclinical Studies
In Vitro Antiviral Activity
Apricitabine demonstrated potent antiviral activity against both wild-type and drug-resistant

strains of HIV-1 in various cell lines.

Experimental Protocol: In Vitro Anti-HIV Activity Assay

A common method to assess the in vitro anti-HIV activity of a compound like Apricitabine
involves the following steps:

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or established T-cell lines (e.g.,

MT-4, CEM-GFP) are cultured under standard conditions.[7][8]

Virus Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3)

or clinical isolates.[7]

Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of

Apricitabine.[7]

Incubation: The treated and infected cells are incubated for a period of 3 to 7 days to allow

for viral replication.[7]

Quantification of Viral Replication: The extent of viral replication is quantified by measuring

the level of p24 antigen in the cell culture supernatant using an enzyme-linked

immunosorbent assay (ELISA) or by measuring the expression of a reporter gene (e.g.,

GFP) in engineered cell lines via flow cytometry.[7]

Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is

calculated from the dose-response curve.
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Table 1: In Vitro Anti-HIV-1 Activity of Apricitabine
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Cell Line Virus Strain EC₅₀ (µM) Reference

MT-4 Wild-Type 0.4 - 2.5 [6]

PBMCs Wild-Type 0.1 - 1.0 [6]

MT-4 M184V Mutant 0.8 - 5.0 [6]

MT-4 Multiple TAMs 0.7 - 4.5 [6]

EC₅₀: 50% effective concentration; TAMs: Thymidine Analogue Mutations

In Vitro Cytotoxicity
The cytotoxic potential of Apricitabine was evaluated in various cell lines to determine its

therapeutic index.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Seeding: Human cell lines (e.g., HepG2, CEM) are seeded in 96-well plates and allowed

to adhere overnight.

Compound Treatment: The cells are treated with increasing concentrations of Apricitabine
and incubated for a period corresponding to the antiviral assay (e.g., 3-7 days).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well and incubated for 2-4 hours.

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g.,

DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the colored formazan solution is measured

using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀)

is calculated.

Table 2: In Vitro Cytotoxicity of Apricitabine
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Cell Line CC₅₀ (µM)
Therapeutic Index
(CC₅₀/EC₅₀)

Reference

CEM >100 >40 - >1000 [6]

HepG2 >100 Not Applicable [9]

CC₅₀: 50% cytotoxic concentration

Apricitabine demonstrated a favorable mitochondrial toxicity profile, with no significant effect

on mitochondrial DNA content in HepG2 cells at concentrations up to 300 µM.[9]

In Vitro Resistance Profile
In vitro resistance selection studies were conducted to characterize the genetic barrier to

resistance for Apricitabine.

Experimental Protocol: In Vitro Resistance Selection

Virus Culture: HIV-1 is cultured in a suitable cell line in the presence of a sub-optimal

concentration of Apricitabine.

Serial Passage: The virus is serially passaged in the presence of gradually increasing

concentrations of the drug.

Genotypic Analysis: At various passages, the viral reverse transcriptase gene is sequenced

to identify mutations associated with drug resistance.

Phenotypic Analysis: The susceptibility of the selected resistant virus to Apricitabine and

other NRTIs is determined.

In vitro studies showed that resistance to Apricitabine developed slowly.[10] The M184V

mutation, which confers high-level resistance to lamivudine and emtricitabine, was selected but

resulted in only a minor shift in the EC₅₀ for Apricitabine.[10] In some experiments, the K65R

mutation was also selected.[1]

Clinical Development
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Apricitabine underwent several clinical trials to evaluate its safety, pharmacokinetics, and

efficacy in both treatment-naive and treatment-experienced HIV-1 infected individuals.

Pharmacokinetics
Apricitabine generally exhibited linear pharmacokinetics and was primarily excreted

unchanged in the urine.[2][4]

Table 3: Pharmacokinetic Parameters of Apricitabine in Healthy Volunteers and HIV-1 Infected

Patients

Parameter
Healthy Volunteers
(Single Dose)

HIV-1 Infected
Patients (Multiple
Doses)

Reference

Tmax (h) 1.5 - 2.5 1.5 - 2.5 [2]

t½ (h) ~3 ~3 [2]

Renal Excretion (% of

dose)
65 - 80 Not Reported [2]

Cmax (ng/mL) at 800

mg BID
Not Reported 9910 [2]

AUC (ng·h/mL) at 800

mg BID
Not Reported Not Reported

Intracellular ATC-TP

t½ (h)
Not Reported 6 - 7 [1]

Tmax: Time to maximum plasma concentration; t½: Elimination half-life; Cmax: Maximum

plasma concentration; AUC: Area under the concentration-time curve; BID: twice daily.

Clinical Efficacy
The primary evidence for the clinical efficacy of Apricitabine comes from the Phase IIb study,

AVX-201.

Study AVX-201: A Phase IIb Randomized, Double-Blind Study
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This study evaluated the efficacy and safety of Apricitabine in treatment-experienced HIV-1

infected patients with the M184V mutation. Patients were randomized to receive Apricitabine
(600 mg or 800 mg twice daily) or lamivudine (150 mg twice daily), in combination with an

optimized background regimen.[11]

Table 4: Virological and Immunological Outcomes in Study AVX-201 at 24 and 48 Weeks

Outcome
Apricitabine
600 mg BID

Apricitabine
800 mg BID

Lamivudine
150 mg BID
(switched to
ATC at 24
weeks)

Reference

Week 24

% with HIV-1

RNA <50

copies/mL

71.4% 73.3% 58.3% [11]

Mean Change in

CD4+ (cells/µL)
+145 +211 +113 [11]

Week 48 (All on

ATC)

% with HIV-1

RNA <400

copies/mL

~87% (combined

ATC arms)

~87% (combined

ATC arms)

Not Reported

Separately
[12]

Mean CD4+

Count (cells/µL)

~500-600

(combined ATC

arms)

~500-600

(combined ATC

arms)

Not Reported

Separately
[12]

The results from the AVX-201 study demonstrated that Apricitabine was superior to

lamivudine in achieving virological suppression and immunological recovery in treatment-

experienced patients with the M184V mutation.[11] The antiviral effect was sustained through

96 weeks of treatment.[12]

Safety and Tolerability
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Apricitabine was generally well-tolerated in clinical trials. The most commonly reported

adverse events were mild to moderate in severity.[4]

Table 5: Common Adverse Events Reported in Apricitabine Clinical Trials

Adverse Event Frequency Reference

Headache Common [4]

Rhinitis Common [4]

Nausea Reported [11]

Diarrhea Reported [11]

No serious adverse events were attributed to Apricitabine in the AVX-201 study, and no

patients discontinued the trial due to drug-related side effects.[11][12] Importantly, there was no

evidence of the development of resistance to Apricitabine over 96 weeks of treatment in this

study.[12]

Conclusion
Apricitabine (AVX754) was a promising NRTI with a unique profile, particularly its activity

against HIV-1 strains harboring the M184V resistance mutation. Preclinical and clinical studies

demonstrated its potent antiviral efficacy, favorable pharmacokinetic profile, and good safety

and tolerability. Despite its promising data, the development of Apricitabine was halted due to

commercial and strategic reasons. The extensive data gathered during its development, as

summarized in this technical guide, provides valuable insights for researchers and

professionals in the field of antiretroviral drug development. The journey of Apricitabine
underscores the multifaceted challenges in bringing a new therapeutic agent to market, even

one with a strong scientific and clinical foundation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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